

In-Depth Technical Guide: 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

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Compound of Interest

Compound Name: 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

Cat. No.: B1269457

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides a comprehensive overview of **2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine**, including its chemical identity, inferred synthesis, and potential biological activities based on the broader class of pyrazole derivatives. Specific experimental data on the biological activity and detailed signaling pathways for this exact compound are limited in publicly available literature. Therefore, information regarding its potential therapeutic effects is extrapolated from studies on structurally analogous compounds.

Chemical Identification and Physicochemical Properties

2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is a heterocyclic amine with the following key identifiers and properties:

Property	Value
Chemical Name	2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
CAS Number	62821-88-9[1][2]
Molecular Formula	C ₇ H ₁₃ N ₃ [3]
Molecular Weight	139.20 g/mol [2]
Synonyms	2-(3,5-Dimethyl-pyrazol-1-yl)-ethylanine
Hydrochloride CAS No.	108641-46-9[4]

Synthesis and Characterization

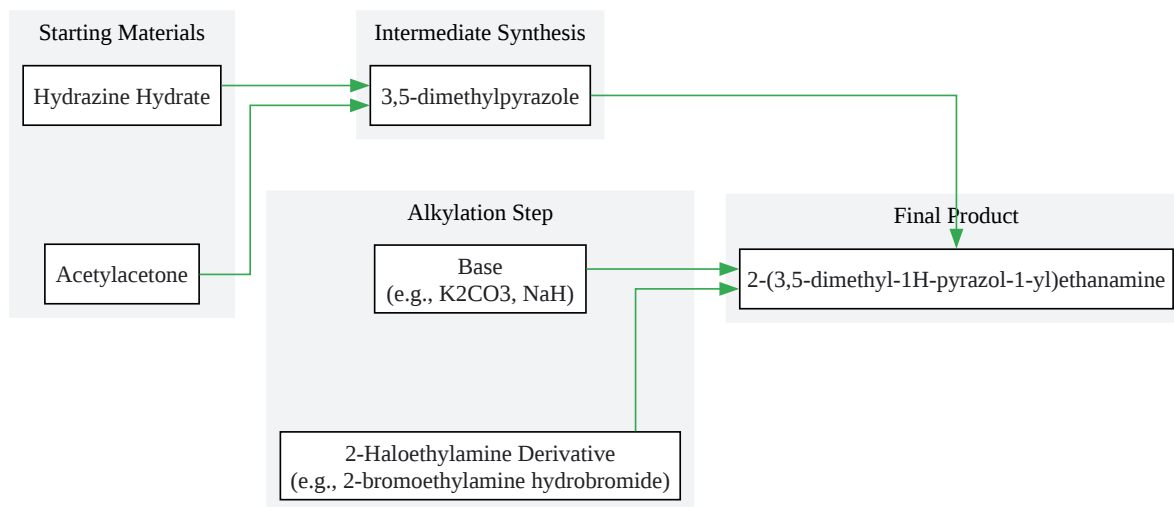
While a definitive, step-by-step synthesis protocol for **2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine** is not explicitly detailed in the surveyed literature, a plausible and efficient synthetic route can be constructed based on established methods for N-alkylation of pyrazoles.

Proposed Synthetic Pathway

The synthesis can be logically approached in two primary stages:

- Formation of the Pyrazole Ring: Synthesis of the core 3,5-dimethylpyrazole heterocycle.
- N-Alkylation: Attachment of the ethanamine side chain to the pyrazole nitrogen.

A general workflow for this proposed synthesis is illustrated below.



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Caption: Proposed synthetic workflow for **2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine**.

Inferred Experimental Protocols

Step 1: Synthesis of 3,5-dimethylpyrazole

- Principle: This reaction is a classic condensation of a 1,3-dicarbonyl compound with hydrazine.
- Reagents: Acetylacetone, Hydrazine hydrate, Ethanol (as solvent).
- Procedure:
 - Dissolve acetylacetone in ethanol in a round-bottom flask equipped with a condenser.
 - Add hydrazine hydrate dropwise to the stirred solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

- After the addition is complete, heat the mixture to reflux for 2-4 hours to drive the reaction to completion.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- The crude product can be purified by distillation or recrystallization from a suitable solvent system.

Step 2: N-Alkylation to yield **2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine**

- Principle: Nucleophilic substitution reaction where the deprotonated pyrazole nitrogen attacks the electrophilic carbon of a 2-haloethylamine.
- Reagents: 3,5-dimethylpyrazole, a suitable 2-haloethylamine derivative (e.g., 2-bromoethylamine hydrobromide), a strong base (e.g., sodium hydride or potassium carbonate), and an aprotic polar solvent (e.g., Dimethylformamide - DMF).
- Procedure:
 - Suspend a strong base, such as sodium hydride, in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
 - Add a solution of 3,5-dimethylpyrazole in DMF dropwise to the suspension.
 - Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the pyrazolate anion.
 - Add the 2-haloethylamine derivative to the reaction mixture.
 - Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until TLC indicates the consumption of the starting material.
 - Cool the reaction mixture and carefully quench with water.
 - Extract the product into an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

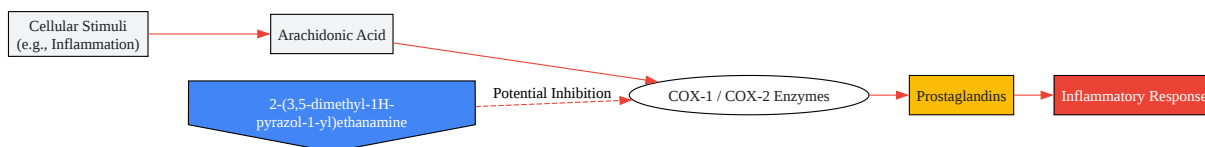
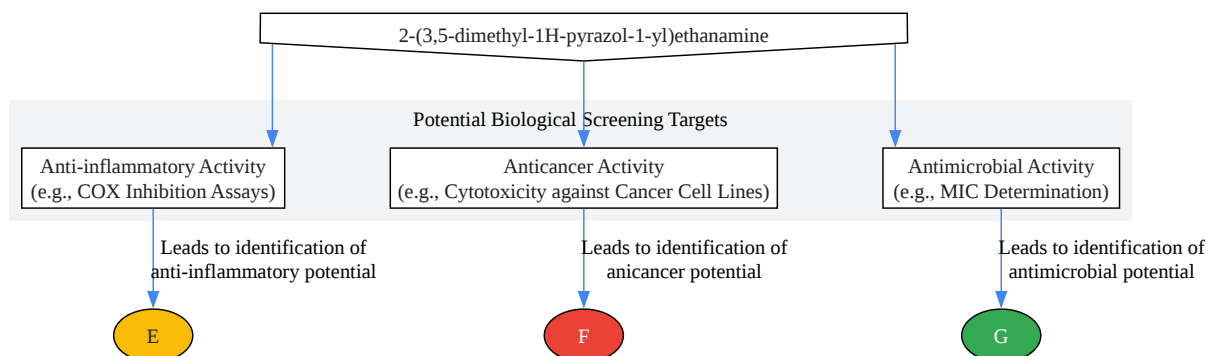
Characterization

The structural confirmation of the synthesized **2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine** would be achieved through a combination of spectroscopic methods.

Technique	Expected Data
¹ H NMR	Signals for two distinct methyl groups on the pyrazole ring, a singlet for the C4-proton of the pyrazole, and two triplets for the diastereotopic protons of the ethylamine side chain.
¹³ C NMR	Resonances corresponding to the carbons of the pyrazole ring, the two methyl carbons, and the two carbons of the ethylamine moiety.
Mass Spec.	A molecular ion peak [M+H] ⁺ at approximately m/z 140.1182.
IR Spec.	Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching, and C=N/C=C stretching from the pyrazole ring.

Potential Biological Activities and Screening Protocols

While specific biological data for **2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine** is scarce, the pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs and biologically active molecules.^{[5][6][7]} Based on extensive literature on pyrazole derivatives, this compound could be a candidate for screening in several therapeutic areas.^{[4][8][9][10][11][12][13][14][15]}



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